(+)-Isomenthol is a monoterpene alcohol, a type of naturally occurring organic compound. [, , ] It is one of the four stereoisomers of menthol, alongside (-)-menthol, (+)-neomenthol, and (+)-neoisomenthol. [, , ]
(+)-Isomenthol is found in various essential oils, including those extracted from plants like Mentha piperita (peppermint), Mentha pulegium, and Mentha rotundifolia. [, , , , , , ] It contributes to the characteristic aroma and flavor of these plants. []
Related Compounds
(-)-Menthol
Compound Description:
Relevance:
(-)-Menthol is the enantiomer of (+)-menthol, sharing an identical molecular formula and connectivity but differing in their three-dimensional spatial arrangement. This subtle difference results in contrasting optical activity, with (-)-Menthol rotating plane-polarized light to the left and (+)-Menthol to the right. Despite their mirrored structures, they often exhibit different biological activities. Notably, (-)-Menthol demonstrates more potent pharmacological effects than (+)-Menthol, highlighting the significance of stereochemistry in biological interactions. For instance, (-)-menthol exhibits more pronounced acaricidal activity against Tyrophagus putrescentiae compared to (+)-menthol [ [] ]. Moreover, both compounds showcase distinct interactions with enzymes, like those observed in the stereospecific dehydrogenase activity in peppermint, where distinct enzymes are responsible for reducing l-menthone to either (-)-Menthol or (+)-neomenthol [ [] ]. This example showcases the profound impact of chirality on biological activity, emphasizing the need for careful consideration of stereochemistry in pharmaceutical research and development.
(+)-Menthol
Compound Description:
Relevance:
Both (+)-Menthol and (+)-Isomenthol are diastereomers, meaning they are stereoisomers that are not mirror images of each other. This relationship arises from the presence of multiple chiral centers in their structures, leading to variations in their three-dimensional shapes. These structural distinctions result in different physical properties, such as melting points and boiling points. Moreover, (+)-menthol and (+)-isomenthol interact differently with biological systems. For example, in acaricidal activity studies, (+)-menthol exhibited activity against Tyrophagus putrescentiae, while (+)-Isomenthol did not show any such activity in both fumigant and filter paper bioassays [ [] ].
(+)-Neomenthol
Compound Description:
Relevance:
(+)-Neomenthol and (+)-Isomenthol are diastereomers, resulting from the different arrangements of atoms around the chiral centers in their structures. These structural variations lead to distinct physical and chemical properties. For instance, they might have different melting points, boiling points, and solubilities. More importantly, their interactions with biological systems can vary considerably, as observed in studies involving acaricidal activity against Tyrophagus putrescentiae, where (+)-Neomenthol displayed noticeable activity while (+)-Isomenthol did not [ [] ]. Notably, in the context of thymol hydrogenation, (+)-Neomenthol is formed as a major product initially, highlighting its significance in the reaction pathway and its relationship to other menthol isomers [ [] ].
(-)-Neomenthol
Compound Description:
Relevance:
(-)-Neomenthol and (+)-Isomenthol are diastereomers. Notably, both compounds are intermediates in the industrial production of (-)-menthol and are interconvertible through isomerization reactions [ [] ]. These reactions involve the change in the spatial arrangement of atoms around one or more chiral centers, leading to the formation of different stereoisomers. The ability to interconvert between these isomers is crucial in industrial processes, enabling the enrichment of the desired (-)-menthol isomer.
(+)-Neoisomenthol
Compound Description:
Relevance:
(+)-Neoisomenthol and (+)-Isomenthol are diastereomers and are both involved in the stereoselective hydrogenation of thymol [ [, ] ]. This process, aimed at producing specific stereoisomers of menthol, highlights the close relationship between (+)-Neoisomenthol and (+)-Isomenthol. Their formation during this reaction underscores the importance of understanding the factors influencing stereoselectivity in chemical reactions, particularly in the context of pharmaceutical synthesis where different stereoisomers can exhibit varying biological activities.
(-)-Isopulegol
Compound Description:
Relevance:
(-)-Isopulegol acts as a starting point in the metabolic pathway leading to menthol isomers, including (+)-Isomenthol [ [] ]. Microorganisms can utilize (-)-isopulegol as a sole carbon source, highlighting its role in their metabolic processes. This utilization often involves a series of oxidation and reduction steps, ultimately leading to the formation of different menthol stereoisomers, emphasizing the interconnectedness of these compounds in biological systems.
Menthone
Compound Description:
Relevance:
Menthone serves as a direct precursor to menthol isomers, including (+)-Isomenthol, in many biosynthetic pathways. Notably, (+)-isomenthol can be synthesized in high yield from a mixture of (−)-menthone and (+)-isomenthone via stereospecific reduction using sodium in moist ether [ [] ]. This highlights the crucial role of stereochemistry in these transformations, as the specific spatial arrangement of atoms around the chiral centers dictates the final stereoisomer produced.
(+)-Isomenthone
Compound Description:
Relevance:
(+)-Isomenthone plays a crucial role in the synthesis of (+)-Isomenthol. It serves as a substrate for stereospecific dehydrogenases, enzymes that catalyze the reduction of ketones to alcohols. In peppermint (Mentha piperita), a specific neomenthol dehydrogenase acts on (+)-Isomenthone, yielding (+)-Isomenthol with high selectivity [ [] ]. This enzymatic reduction exemplifies the exquisite stereochemical control exerted by enzymes in biological systems, highlighting their ability to discriminate between closely related isomers.
1α-Hydroxyisomenthol
Compound Description:
Relevance:
1α-Hydroxyisomenthol is produced alongside 5α-hydroxyisomenthol during the microbial transformation of (+)-isomenthol by Fusarium lini [ [] ]. Its formation signifies the microorganism's ability to modify the isomenthol structure, potentially leading to altered biological properties.
5α-Hydroxyisomenthol
Compound Description:
Relevance:
5α-Hydroxyisomenthol is generated through the biotransformation of (+)-Isomenthol by the fungus Fusarium lini. This specific hydroxylation at the 5α position highlights the microbe's ability to regioselectively modify (+)-Isomenthol, potentially yielding a compound with altered biological activity [ [] ]. This microbial transformation exemplifies the potential of utilizing microorganisms for biocatalytic modification of terpenes, leading to the discovery of novel compounds with potential applications in various fields.
Piperitenone oxide
Compound Description:
Relevance:
Piperitenone oxide is a key component in Micromeria fruticosa, a plant that also contains (+)-Isomenthol. The compound undergoes significant changes in concentration during leaf maturation alongside (+)-Isomenthol, suggesting potential shared metabolic pathways or regulatory mechanisms [ [] ]. Studying these compounds together can shed light on the biosynthesis and regulation of monoterpenes in plants, potentially revealing new insights into their ecological roles and applications.
Pulegone
Compound Description:
Relevance:
Pulegone, like (+)-Isomenthol, exhibits variations in concentration influenced by external factors. In Micromeria fruticosa, pulegone content shows distinct seasonal changes, mirroring the pattern observed for (+)-Isomenthol [ [] ]. This parallel fluctuation suggests a potential link in their biosynthetic pathways or shared regulatory mechanisms, prompting further investigation into their co-regulation and ecological significance in the plant.
(-)-Piperitone
Compound Description:
Relevance:
(-)-Piperitone serves as a precursor to (+)-Isomenthol in specific reduction reactions. Reduction of (-)-piperitone with sodium in aqueous ammonia yields a mixture of (−)-menthol and (+)-Isomenthol [ [] ]. This reaction highlights the versatility of (-)-piperitone as a starting material for synthesizing different menthol isomers, emphasizing its significance in organic synthesis and potential applications in flavor and fragrance industries.
Menthane-3,4-diol
Compound Description:
Relevance:
Menthane-3,4-diol and (+)-Isomenthol share a metabolic link through a bacterium capable of utilizing both compounds as sole carbon sources [ [] ]. This bacterium metabolizes menthane-3,4-diol into 4-hydroxy-3-keto-p-menthane and 3,7-dimethyl-6-oxo-octanoic acid, the same oxo acid produced during the metabolism of (+)-Isomenthol. This shared metabolic pathway suggests a potential connection between these compounds in microbial systems and hints at their roles in bacterial metabolism and survival.
Trans-p-Menthan-8-ol
Compound Description:
Relevance:
Trans-p-Menthan-8-ol is a significant product in the biotransformation of (-)-menthol by Mucor ramannianus, a process where (+)-Isomenthol is also produced [ [] ]. The co-occurrence of these compounds as biotransformation products suggests a shared metabolic pathway or enzymatic activity. This finding highlights the potential of using microbial biotransformation for the production of valuable menthol derivatives, including (+)-Isomenthol.
Overview
(+)-Isomenthol is a cyclic monoterpene alcohol derived from menthol, specifically a stereoisomer of menthol. It is characterized by its minty aroma and is primarily utilized in the fragrance and flavor industries. The compound is known for its cooling sensation, similar to menthol, and has applications in pharmaceuticals, cosmetics, and food products.
Source
(+)-Isomenthol can be sourced from natural extracts of mint plants or synthesized through various chemical processes. The most common natural sources include species such as Mentha arvensis (field mint) and Mentha piperita (peppermint). Synthetic methods have gained prominence due to the demand for high-purity compounds and the ability to produce isomers with specific properties.
Classification
In terms of chemical classification, (+)-isomenthol belongs to the category of terpenoids, specifically monoterpenes, which are compounds formed from two isoprene units. Its chemical structure features a cyclohexane ring with a hydroxyl group (-OH) attached, contributing to its classification as an alcohol.
Synthesis Analysis
Methods
The synthesis of (+)-isomenthol can be achieved through several methods:
Natural Extraction: Harvesting from mint plants, where it occurs as a minor component alongside other menthol isomers.
Chemical Synthesis:
Hydrogenation of Menthone: Involves the reduction of menthone using hydrogen gas in the presence of a catalyst.
Asymmetric Synthesis: Utilizing chiral catalysts or enzymes to selectively produce (+)-isomenthol from achiral precursors.
Biotechnological Approaches: Employing microbial fermentation processes that convert simple substrates into terpenoids using genetically modified organisms.
Technical Details
Recent advancements highlight the use of biocatalysts for selective hydroxylation reactions, enhancing yields and enantiomeric purity. For instance, the use of specific enzymes has been shown to improve the efficiency of converting substrates like limonene into isomenthol derivatives through selective oxidation processes.
Molecular Structure Analysis
Data
Molecular Weight: 156.25 g/mol
Boiling Point: Approximately 210°C
Melting Point: -10°C
Density: 0.89 g/cm³
These properties facilitate its use in various formulations where solubility and volatility are critical.
Chemical Reactions Analysis
Reactions
(+)-Isomenthol participates in several chemical reactions typical for alcohols:
Esterification: Reacts with acids to form esters, which are important for flavoring agents.
Oxidation: Can be oxidized to form ketones or aldehydes depending on reaction conditions.
Dehydration: Under acidic conditions, it can undergo dehydration to yield olefins.
Technical Details
For example, the esterification process can be catalyzed by sulfuric acid or other acid catalysts, resulting in various esters that can enhance flavor profiles in food products.
Mechanism of Action
The mechanism by which (+)-isomenthol exerts its effects involves activation of cold-sensitive receptors in the skin and mucous membranes (specifically TRPM8 channels), leading to a sensation of cooling. This property makes it valuable in topical analgesics and cosmetic formulations aimed at providing a refreshing effect.
Process Data
Activation Threshold: Typically activates at temperatures below 28°C.
Duration of Effect: Cooling sensation may last from several minutes up to an hour depending on concentration and formulation.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Colorless liquid with a characteristic minty odor.
Solubility: Soluble in alcohols and oils; limited solubility in water.
Chemical Properties
Reactivity: Relatively stable under normal conditions but reactive towards strong oxidizing agents.
Stability: Maintains stability under acidic conditions but may degrade under prolonged exposure to light or heat.
Relevant analyses indicate that (+)-isomenthol retains its properties across various formulations, making it suitable for diverse applications.
Applications
Scientific Uses
(+)-Isomenthol finds applications across multiple fields:
Pharmaceuticals: Used as an ingredient in topical formulations for its cooling effect and potential analgesic properties.
Cosmetics: Incorporated into creams and lotions for its refreshing scent and skin-soothing properties.
Food Industry: Employed as a flavoring agent in candies, beverages, and other food products due to its pleasant aroma.
Aromatherapy: Utilized in essential oils for relaxation and therapeutic purposes.
less than 1 mg/mL at 70 °F (NTP, 1992) In water, 420 mg/L at 25 °C In water, 456 mg/L at 25 °C Very soluble in alcohol, chloroform, ether, petroleum ether, solvent hexane; freely soluble in glacial acetic acid, liquid petrolatum and in mineral, fixed and volatile oils /dl-Menthol/ 0.42 mg/mL at 25 °C very soluble in alcohol and volatile oils; slightly soluble in water Practically insoluble to insoluble Sparingly soluble (in ethanol)
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